molecular formula C61H54N6O8 B13757598 Pararosaniline embonate CAS No. 7232-51-1

Pararosaniline embonate

Cat. No.: B13757598
CAS No.: 7232-51-1
M. Wt: 999.1 g/mol
InChI Key: HFAAHEOLTBJLBO-UHFFFAOYSA-N
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Description

Pararosaniline embonate, also known as pararosaniline pamoate, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid that is primarily used as a dye. Pararosaniline is one of the four components of basic fuchsine, alongside rosaniline, new fuchsine, and magenta II . It has a variety of applications, including its use in the detection of sulfur dioxide and as a colorimetric test for aldehydes .

Preparation Methods

Pararosaniline can be synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be produced by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . Industrial production methods typically involve these synthetic routes, with specific reaction conditions optimized for yield and purity.

Chemical Reactions Analysis

Pararosaniline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its structure, leading to different functional groups.

    Substitution: Pararosaniline can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of pararosaniline involves its interaction with specific molecular targets and pathways. As a dye, it binds to various substrates through ionic and covalent interactions, leading to color changes that can be detected visually or spectrophotometrically. In biological applications, it binds to nucleic acids and other macromolecules, allowing for their visualization under a microscope .

Comparison with Similar Compounds

Pararosaniline is structurally related to other triarylmethane dyes, such as:

  • Rosaniline
  • New fuchsine
  • Magenta II
  • Crystal violet

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Pararosaniline is unique in its ability to form stable complexes with aldehydes, making it particularly useful in histochemical staining techniques .

Properties

CAS No.

7232-51-1

Molecular Formula

C61H54N6O8

Molecular Weight

999.1 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;dihydrate

InChI

InChI=1S/C23H16O6.2C19H17N3.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2;2*1H2

InChI Key

HFAAHEOLTBJLBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.O.O

Origin of Product

United States

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